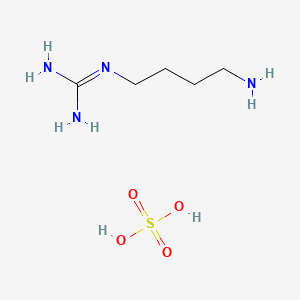
Sulfato de agmatina
Descripción general
Descripción
Descubierto por Albrecht Kossel en 1910, ha ganado atención por su potencial como potenciador cognitivo y agente neuroprotector . El Sulfato de Agmatina se sintetiza en el cerebro humano y se almacena en las neuronas, donde interactúa con varios objetivos moleculares, incluidos los sistemas de neurotransmisores, los canales iónicos y la síntesis de óxido nítrico .
Aplicaciones Científicas De Investigación
El Sulfato de Agmatina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de poliaminas como la putrescina y la espermina.
Biología: Se estudia por su papel en la modulación de los sistemas de neurotransmisores y la neuroprotección.
Medicina: Se investiga por su potencial en el tratamiento del dolor neuropático, la depresión y otras afecciones neurológicas
Industria: Se utiliza en la producción de productos farmacéuticos, aditivos alimentarios y suplementos nutricionales.
Mecanismo De Acción
El Sulfato de Agmatina ejerce sus efectos a través de múltiples mecanismos:
Modulación de Neurotransmisores: Actúa como un antagonista de los receptores de N-metil-D-aspartato (NMDA) y como un agonista de los receptores de imidazolina, influyendo en los sistemas glutamatérgicos y monoaminérgicos.
Inhibición de la Síntesis de Óxido Nítrico: Bloquea la síntesis de óxido nítrico al reducir los niveles de proteína de la óxido nítrico sintasa-2 (NOS-2).
Neuroprotección: Protege a las neuronas del daño y promueve la neuroplasticidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Sulfato de Agmatina se puede sintetizar mediante una reacción de adición utilizando 1,4-butanodamina como materia prima y una solución acuosa de cianamida como reactivo de guanidinación. Esta reacción forma agmatina, que luego se convierte en su forma sulfato al reaccionar con ácido sulfúrico . Este método se favorece por sus condiciones de reacción moderadas, facilidad de control y bajo impacto ambiental.
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica fermentación microbiana. Por ejemplo, las cepas de Corynebacterium crenatum modificadas genéticamente que sobreexpresan descarboxilasa de arginina pueden producir altos niveles de agmatina a partir de glucosa mediante fermentación de un solo paso . Este método es eficiente y respetuoso con el medio ambiente, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Sulfato de Agmatina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La agmatina se puede oxidar para formar agmatina-aldehído, que se convierte aún más en guanidinobutírico.
Reducción: Las reacciones de reducción que involucran agmatina son menos comunes pero pueden ocurrir en condiciones específicas.
Sustitución: La agmatina puede participar en reacciones de sustitución, particularmente involucrando su grupo amina primario.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen diamina oxidasa y aldehído deshidrogenasa.
Reducción: Se requieren agentes reductores y condiciones específicas, aunque se utilizan con menos frecuencia.
Sustitución: Se pueden usar varios reactivos dependiendo del producto de sustitución deseado.
Productos Principales:
Oxidación: Guanidinobutírico y urea.
Reducción: Formas reducidas específicas de agmatina.
Sustitución: Varios derivados sustituidos de agmatina.
Comparación Con Compuestos Similares
El Sulfato de Agmatina es estructuralmente similar a otras aminas biógenas como la serotonina y la norepinefrina . Su capacidad única para modular múltiples sistemas de neurotransmisores y sus propiedades neuroprotectoras lo distinguen. Los compuestos similares incluyen:
Serotonina: Un neurotransmisor involucrado en la regulación del estado de ánimo.
Norepinefrina: Un neurotransmisor y hormona involucrada en la respuesta al estrés del cuerpo.
Putrescina y Espermina: Poliaminas involucradas en el crecimiento y la función celular.
La versatilidad del this compound y su amplio espectro de beneficios potenciales lo convierten en un compuesto único y valioso en varios campos de la investigación y la industria.
Propiedades
IUPAC Name |
2-(4-aminobutyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYFGHRDOMJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179517 | |
| Record name | Agmatine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2482-00-0 | |
| Record name | Agmatine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agmatine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agmatine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobutyl)guanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGMATINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


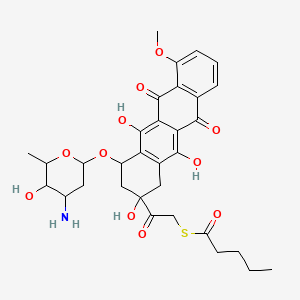
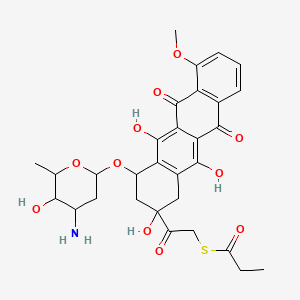

![tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1665561.png)

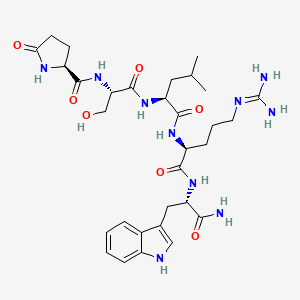


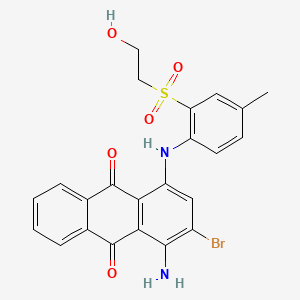

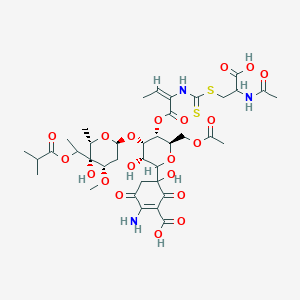
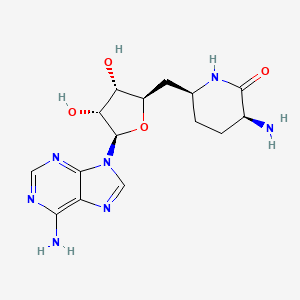
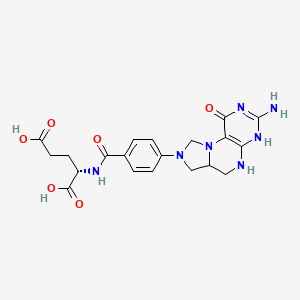
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
